molecular formula C7H4BrF3 B2751841 1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene CAS No. 2244087-21-4

1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene

Cat. No.: B2751841
CAS No.: 2244087-21-4
M. Wt: 225.008
InChI Key: SZLHIDBXZXYRFE-UHFFFAOYSA-N
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Description

1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene (C₇H₄BrF₃) is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine atoms at positions 4 and 5, and a fluoromethyl (-CH₂F) group at position 2. Its fluorinated groups enhance metabolic stability and lipophilicity, traits desirable in drug design.

Properties

IUPAC Name

1-bromo-4,5-difluoro-2-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLHIDBXZXYRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4,5-difluoro-2-(fluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4,5-difluoro-2-(fluoromethyl)phenol, while Suzuki-Miyaura coupling can produce various biaryl derivatives .

Mechanism of Action

The mechanism by which 1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene exerts its effects depends on the specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key properties of 1-bromo-4,5-difluoro-2-(fluoromethyl)benzene with structurally similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight Reduction Potential (V vs SCE) Availability/Applications
This compound Br, 4,5-diF, CH₂F C₇H₄BrF₃ 233.01 Not reported Potential synthetic intermediate
1-Bromo-4,5-difluoro-2-(trifluoromethyl)benzene Br, 4,5-diF, CF₃ C₇H₂BrF₅ 254.99 −0.84 (calculated) Discontinued (CymitQuimica)
1-Bromo-4,5-difluoro-2-methoxybenzene Br, 4,5-diF, OCH₃ C₇H₅BrF₂O 239.02 Not reported Available (Ambeed, 96% purity)
1-Bromo-4,5-difluoro-2-methylbenzene Br, 4,5-diF, CH₃ C₇H₅BrF₂ 205.02 Similarity index: 0.88 Structural analog
Key Observations:
  • Substituent Influence :
    • Fluoromethyl (-CH₂F) : Moderately electron-withdrawing, balances reactivity and stability.
    • Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect, enhancing oxidative stability but complicating synthesis (discontinued due to challenges) .
    • Methoxy (-OCH₃) : Electron-donating, likely increasing susceptibility to electrophilic substitution compared to fluorinated analogs .
    • Methyl (-CH₃) : Electron-donating, lower molecular weight, and higher similarity index (0.88) .

Availability and Commercial Viability

  • The methoxy analog is commercially available (Ambeed), while the trifluoromethyl variant is discontinued . This suggests that the fluoromethyl compound, if synthesized, could fill a niche in fluorinated building blocks.

Biological Activity

1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its unique biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C8H6BrF3\text{C}_8\text{H}_6\text{BrF}_3

This structure features a bromine atom and multiple fluorine substituents, which significantly influence its reactivity and biological activity.

Target of Action : Similar compounds have been reported to interact with cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of the cell cycle and transcription.

Mode of Action : The inhibition of CDKs by this compound disrupts cell cycle progression, leading to potential anti-cancer effects. Specifically, it may affect pathways related to cellular proliferation and survival.

Biochemical Pathways : The inhibition of CDKs can lead to alterations in several key signaling pathways, particularly those involved in cancer cell growth and metastasis.

Anti-Cancer Properties

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. Notably, it has shown effectiveness against human breast cancer (MDA-MB-231) and gastric cancer cells. The selectivity index indicates a preferential toxicity towards cancerous cells compared to non-cancerous cells.

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (μM)Selectivity Index
MDA-MB-2310.12620-fold over MCF10A
MCF-717.02-
Non-Cancer MCF10A>200-

This table illustrates the compound's potency against specific cancer cell lines while highlighting its selectivity for malignant over non-malignant cells.

Other Biological Effects

In addition to its anti-cancer properties, the compound exhibits potential anti-fibrotic activity against hepatic stellate cells (HSC-T6), indicating broader therapeutic applications beyond oncology.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable absorption characteristics. It has an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 mL/h/kg following intravenous administration. These properties indicate that the compound could be suitable for oral dosing regimens.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on MDA-MB-231 Cells : In vivo experiments demonstrated that treatment with the compound significantly inhibited lung metastasis in mouse models injected with MDA-MB-231 cells.
  • Selectivity Profile : A comparative analysis showed that the compound had a nearly 20-fold greater effect on cancer cells compared to normal cells, highlighting its potential as a targeted therapy.
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through caspase activation pathways, enhancing its therapeutic potential.

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